molecular formula C21H20N2O B239666 3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide

3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide

Cat. No. B239666
M. Wt: 316.4 g/mol
InChI Key: BPCOLXQLBWHUTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide, also known as PPNP, is a synthetic compound that has recently gained attention in the scientific community due to its potential applications in various fields of research. PPNP belongs to the class of amides, which are organic compounds containing a carbonyl group (C=O) attached to an amine group (NH2) or a substituted nitrogen atom.

Mechanism of Action

3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide exerts its analgesic and anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, 3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
In addition to its analgesic and anti-inflammatory effects, 3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide has been shown to have other biochemical and physiological effects. 3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide has been shown to increase the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that are involved in the regulation of mood, motivation, and attention. 3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide has also been shown to inhibit the growth of cancer cells in vitro, although further studies are needed to determine its efficacy as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide is its potency and selectivity for COX-2 inhibition, which makes it a valuable tool for studying the role of COX-2 in various biological processes. However, 3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide has some limitations, including its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, 3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide has not been extensively studied in humans, and its safety and efficacy in humans are not well-established.

Future Directions

There are several future directions for research on 3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide. One area of research is the development of new pain-relieving drugs based on the structure of 3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide. Another area of research is the investigation of the anticancer properties of 3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide and its potential use as an anticancer agent. Additionally, further studies are needed to determine the safety and efficacy of 3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide in humans, which could lead to its development as a new therapeutic agent for the treatment of pain and inflammation.

Synthesis Methods

3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide can be synthesized by various methods, including the reaction of 4-(pyridin-4-ylmethyl)benzylamine with 3-phenylpropanoyl chloride in the presence of a base such as triethylamine or sodium hydroxide. The reaction yields 3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide as a white solid with a melting point of 139-141°C.

Scientific Research Applications

3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide has been studied extensively for its potential applications in various fields of research, including medicinal chemistry, pharmacology, and neuroscience. 3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide has been shown to exhibit potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new pain-relieving drugs.

properties

Product Name

3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide

Molecular Formula

C21H20N2O

Molecular Weight

316.4 g/mol

IUPAC Name

3-phenyl-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide

InChI

InChI=1S/C21H20N2O/c24-21(11-8-17-4-2-1-3-5-17)23-20-9-6-18(7-10-20)16-19-12-14-22-15-13-19/h1-7,9-10,12-15H,8,11,16H2,(H,23,24)

InChI Key

BPCOLXQLBWHUTB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3

Canonical SMILES

C1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3

Origin of Product

United States

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